2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one is a synthetic compound with a molecular weight of 172.22 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as TAP or tapentadol, a synthetic opioid used for pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-methylpiperazine with 2-methoxyacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. As a synthetic opioid, it binds to opioid receptors in the central nervous system, modulating pain signals and providing analgesic effects. The compound also affects neurotransmitter release, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Indole derivatives: Possess various biological activities, including antiviral and anticancer properties.
Uniqueness
2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one stands out due to its specific structure and pharmacological effects. Unlike other similar compounds, it is primarily used for its analgesic properties, making it a valuable compound in pain management.
Properties
IUPAC Name |
2-methoxy-1-(3-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7-5-10(4-3-9-7)8(11)6-12-2/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKAMHMPKWOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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